molecular formula C25H30FN5O3S B2597086 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021214-92-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2597086
CAS No.: 1021214-92-5
M. Wt: 499.61
InChI Key: KBGMHNJVDUBHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H30FN5O3S and its molecular weight is 499.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. These include the regulation of neuronal excitability and neurotransmitter release, both of which are critical for normal brain function .

Pharmacokinetics

It has been reported that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The activation of GIRK channels by this compound results in hyperpolarization of the cell. This decreases the likelihood of action potential firing, thereby reducing neuronal excitability . This can have various effects at the molecular and cellular level, depending on the specific type of neuron and its role in the nervous system .

Biochemical Analysis

Biochemical Properties

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing the activity of GIRK1/2 channels. The nature of these interactions involves binding to specific sites on the GIRK channels, leading to their activation and subsequent physiological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance potassium ion flux through GIRK channels, thereby affecting the electrical properties of cells and altering their physiological responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with GIRK channels . This binding leads to the activation of these channels, resulting in increased potassium ion conductance. Additionally, this compound may influence enzyme activity and gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed . Long-term studies have shown that it maintains its activity and continues to influence cellular function, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions may affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it exerts its biochemical effects.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN5O3S/c1-16-23-21(25(32)30(3)19-8-11-29(2)12-9-19)14-22(17-4-6-18(26)7-5-17)27-24(23)31(28-16)20-10-13-35(33,34)15-20/h4-7,14,19-20H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGMHNJVDUBHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N(C)C4CCN(CC4)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.